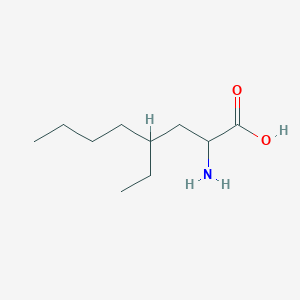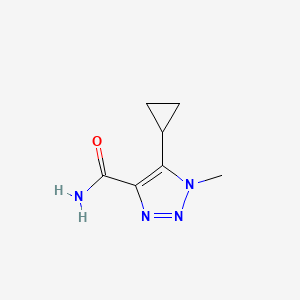
2-Amino-4-ethyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and an ethyl group attached to the fourth carbon atom of an octanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with ethyl iodide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid. Another method involves the use of aldolases and transaminases to catalyze the formation of the compound from simpler precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base. These complexes are then alkylated with ethyl iodide under basic conditions, followed by disassembly to reclaim the chiral auxiliary and obtain the amino acid .
化学反応の分析
Types of Reactions
2-Amino-4-ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, imines, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acid chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, imines, and sulfonamides.
科学的研究の応用
2-Amino-4-ethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 2-Amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a nucleophile, participating in various biochemical reactions. It can form Schiff bases with aldehydes and ketones, which are important intermediates in metabolic pathways. Additionally, its structure allows it to interact with enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 2-Amino-4-hydroxybutanoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-4-acetaminoanisole
Uniqueness
2-Amino-4-ethyloctanoic acid is unique due to its specific structural features, such as the presence of an ethyl group at the fourth carbon atom. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
2-amino-4-ethyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
InChIキー |
HIPFDSJQVKURRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)

![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)










